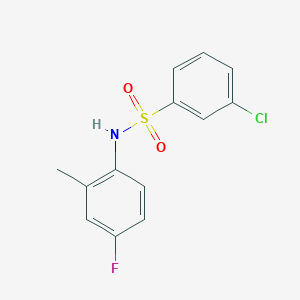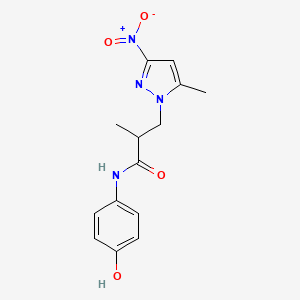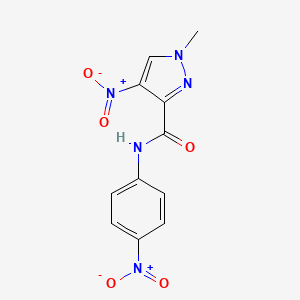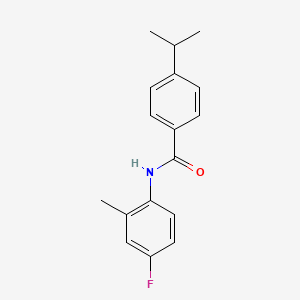
5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of indazole and thiophene. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is often used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 1H-indazole-5-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to cell death .
Comparison with Similar Compounds
5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: This compound also exhibits anticancer activity but differs in its structural features and specific biological targets.
5-chloro-2-thiophenecarboxamide derivatives: These compounds share the thiophene moiety and have been studied for their antimicrobial properties.
Properties
Molecular Formula |
C12H8ClN3OS |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
5-chloro-N-(1H-indazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17) |
InChI Key |
HSOBPSYJRPIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)
![6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10967847.png)
![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B10967854.png)

![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967860.png)


![(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10967878.png)




